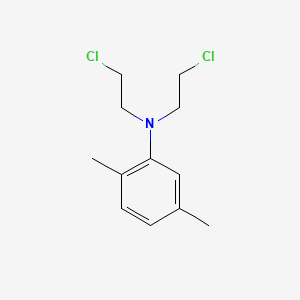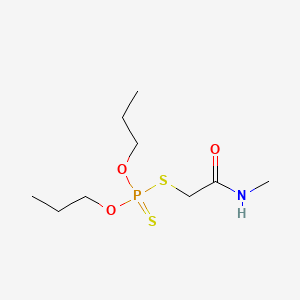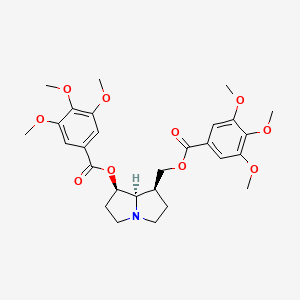![molecular formula C12H2Br4O3 B14670123 5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione CAS No. 42523-63-7](/img/structure/B14670123.png)
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione is a brominated derivative of naphthofuran, a compound that features a fused ring system combining naphthalene and furan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthofuran derivatives, while reduction can produce partially or fully de-brominated compounds.
Scientific Research Applications
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s brominated structure makes it a potential candidate for studying halogenated organic compounds’ biological effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of advanced materials, such as flame retardants and polymers.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione exerts its effects is primarily through its bromine atoms, which can participate in various chemical interactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-c]furan-1,3-dione: The parent compound without bromine atoms.
3A,4,5,6,7,8,9,9A-Octahydronaphtho[2,3-c]furan-1,3-dione: A hydrogenated derivative.
Naphtho[2,3-c]thiophene-1,3-dione: A sulfur analog.
Uniqueness
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione is unique due to its high degree of bromination, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specific interactions with other molecules.
Properties
CAS No. |
42523-63-7 |
|---|---|
Molecular Formula |
C12H2Br4O3 |
Molecular Weight |
513.76 g/mol |
IUPAC Name |
5,6,7,8-tetrabromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H2Br4O3/c13-7-3-1-5-6(12(18)19-11(5)17)2-4(3)8(14)10(16)9(7)15/h1-2H |
InChI Key |
HLMXKPSGKFMPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1C(=O)OC3=O)C(=C(C(=C2Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


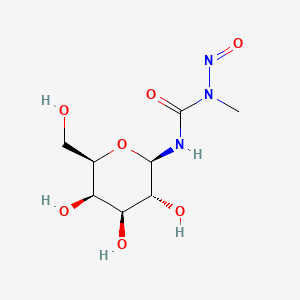
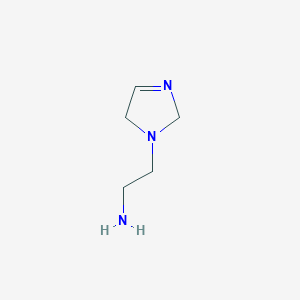
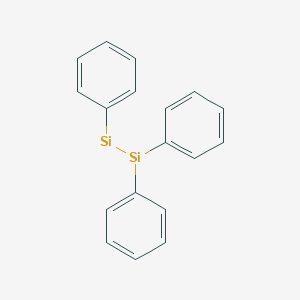
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
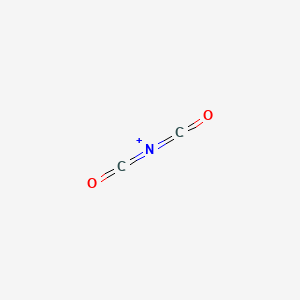
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
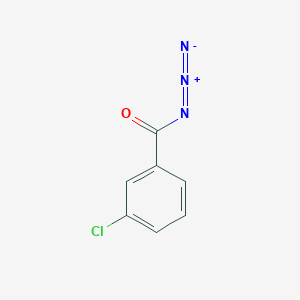
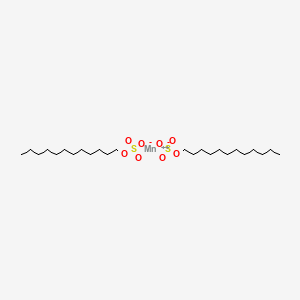
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
